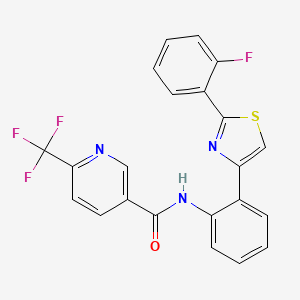

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

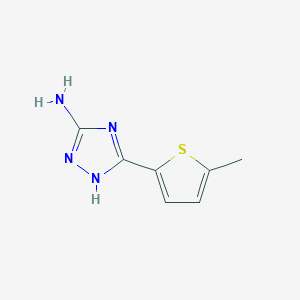

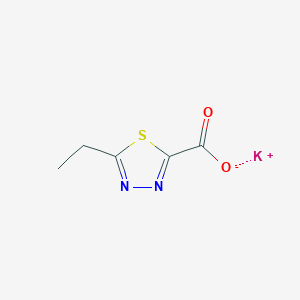

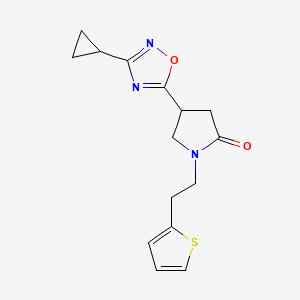

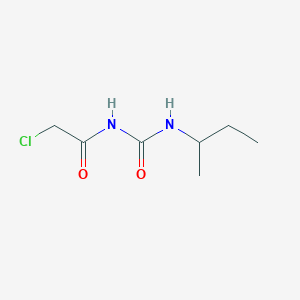

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a phenyl group. The molecule also contains a trifluoromethyl group and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, phenyl ring, and amide group would all contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms would likely make this compound quite electronegative, and the presence of the amide group could allow for hydrogen bonding .Aplicaciones Científicas De Investigación

Antagonistic Activity on TRPV1

Research has identified 6-phenylnicotinamide derivatives as potent TRPV1 antagonists with significant activity in models of inflammatory pain. The optimization of these derivatives, including compounds with modifications in the biaryl and heteroaryl components, has led to the development of candidates with excellent profiles for pre-clinical development. These compounds highlight the therapeutic potential in pain management and inflammation (Westaway et al., 2008).

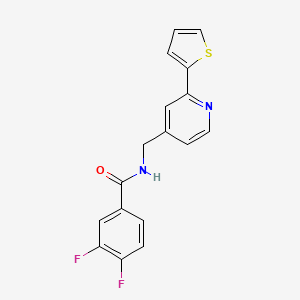

Fungicidal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives have been designed, synthesized, and evaluated for their fungicidal activities. These compounds, developed through the modification of natural products and active substructure splicing, have shown remarkable efficacy against cucumber downy mildew in greenhouse trials. This research underscores the potential of nicotinamide derivatives in agricultural applications, offering a new avenue for controlling fungal diseases in crops (Wu et al., 2022).

Antiproliferative and Apoptotic Inducing Agents

Nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Among these, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significant activity, indicating the potential for these compounds in cancer therapy. The mechanism includes inducing apoptosis and causing cell cycle arrest, highlighting the role of nicotinamide derivatives in developing new anticancer strategies (Zhang et al., 2018).

Antimicrobial Activity

New nicotinamide-thiazole derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating efficacy against various bacterial and fungal pathogens. This research indicates the potential of these compounds in addressing the growing challenge of microbial resistance, presenting a promising approach for developing new antimicrobial agents (Venkatasubramanian et al., 2019).

Neuroprotection and Ion Exchange Inhibition

Studies on nicotinamide derivatives have identified compounds like YM-244769, which preferentially inhibit the Na+/Ca2+ exchange (NCX3) over other isoforms. This selective inhibition offers protective effects against neuronal cell damage induced by hypoxia/reoxygenation, suggesting a therapeutic potential for neuroprotection and the treatment of neurological disorders (Iwamoto & Kita, 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F4N3OS/c23-16-7-3-1-5-14(16)21-29-18(12-31-21)15-6-2-4-8-17(15)28-20(30)13-9-10-19(27-11-13)22(24,25)26/h1-12H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKRBBQHWNUFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2733239.png)

![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2733251.png)

![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)